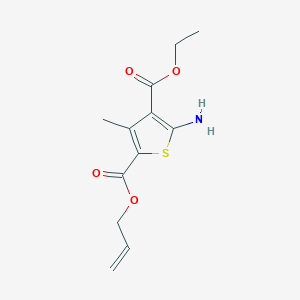

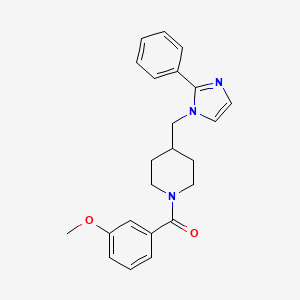

![molecular formula C22H20N4O B2950601 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide CAS No. 862810-06-8](/img/structure/B2950601.png)

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide” is a complex organic compound. It belongs to the class of imidazo[1,2-a]pyrimidines, which are aromatic heterocyclic compounds . These compounds have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, contributing to its inhibitory effect .

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the cyclooxygenase pathway , which is responsible for the production of prostanoids . These molecules play a crucial role in various physiological processes, including inflammation, pain sensation, and the regulation of blood flow . By inhibiting COX-2, the compound reduces the production of these prostanoids, thereby alleviating inflammation and pain .

Result of Action

The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the COX-2 enzyme, the compound prevents the production of prostanoids that contribute to these symptoms . In vitro and in vivo studies have shown that the compound has a significant COX-2 inhibitory effect .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factorsFor instance, the overexpression of COX-2 in inflamed tissues may enhance the compound’s efficacy by providing more targets for inhibition .

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is its specificity for XPO1, which reduces the potential for off-target effects. Additionally, this compound has been shown to have a favorable toxicity profile in preclinical studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This can be addressed by formulating this compound into a more soluble prodrug or using alternative delivery methods.

Future Directions

There are many potential future directions for research on N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide. One area of interest is the development of this compound as a therapeutic agent for other diseases besides cancer, such as viral infections and inflammatory disorders. Additionally, further studies are needed to optimize the dosing and administration of this compound for maximum efficacy and minimal toxicity. Finally, the development of this compound analogues with improved pharmacological properties could lead to the discovery of even more potent and selective XPO1 inhibitors.

Synthesis Methods

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide involves the reaction of 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 2-phenylbutyryl chloride in the presence of a base. The reaction produces this compound as a white solid with a melting point of 169-171°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. SINEs like this compound work by inhibiting the export of tumor suppressor proteins from the nucleus to the cytoplasm, thus preventing their degradation and promoting their accumulation in the nucleus. This leads to the activation of tumor suppressor pathways and inhibition of cancer cell growth.

properties

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c1-2-19(16-8-4-3-5-9-16)21(27)24-18-11-6-10-17(14-18)20-15-26-13-7-12-23-22(26)25-20/h3-15,19H,2H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPRTJPMFPEUGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

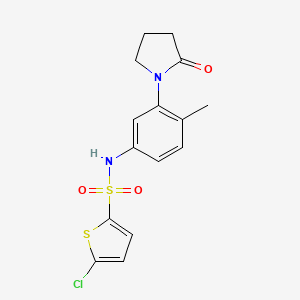

![2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B2950518.png)

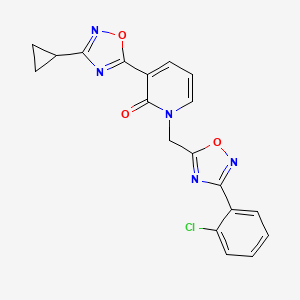

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)

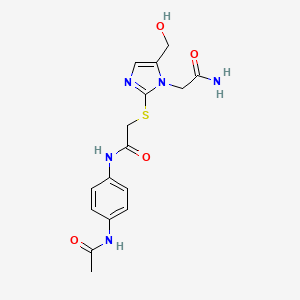

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2950541.png)